![molecular formula C8H8BrN3O B1380796 Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl- CAS No. 1519606-88-2](/img/structure/B1380796.png)
Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-
Overview
Description
Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrimidine is complex and has been a subject of various studies . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Synthesis and Derivatives
Imidazo[1,2-a]pyrimidine derivatives have been synthesized through reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens like bromine and iodine, leading to the formation of bromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2000). This process emphasizes the chemical versatility and the potential for creating various derivatives of Imidazo[1,2-a]pyrimidine.
Biological Activity and Applications
Significant research has been conducted into the biological activity of Imidazo[1,2-a]pyrimidine derivatives. For instance, some derivatives have been synthesized and tested for their antineoplastic activity, with certain compounds showing variable degrees of effectiveness against cancer cell lines (Abdel-Hafez, 2007). Additionally, some 1‐substituted Imidazo‐[1,2‐c]pyrimidine derivatives have shown CNS activity and anti-inflammatory properties (Długosz & Machoń, 1986).
Chemical Properties and Sensor Applications
Imidazo[1,2-a]pyrimidine derivatives have also been studied for their optical properties. For example, certain derivatives can act as fluorescent sensors for zinc ion, highlighting their potential in sensing applications (Rawat & Rawat, 2018).
Future Directions
Imidazo[1,2-a]pyrimidine has a wide range of applications in medicinal chemistry and is recognized as a “drug prejudice” scaffold . It is expected that future research will focus on developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
properties
IUPAC Name |
3-bromo-6-methoxy-2-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-5-7(9)12-4-6(13-2)3-10-8(12)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNPTHGQGJLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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